molecular formula C14H23N2O2P B5527072 [2-(6-methyl-3-pyridinyl)ethyl](1-piperidinylmethyl)phosphinic acid

[2-(6-methyl-3-pyridinyl)ethyl](1-piperidinylmethyl)phosphinic acid

Cat. No. B5527072
M. Wt: 282.32 g/mol
InChI Key: KBGCZSPCNNTLTD-UHFFFAOYSA-N
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Description

[2-(6-methyl-3-pyridinyl)ethyl](1-piperidinylmethyl)phosphinic acid, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPMP is a phosphinic acid derivative that exhibits a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Annulation Reactions for Tetrahydropyridines Synthesis : A study by Zhu et al. (2003) presents an expedient phosphine-catalyzed [4 + 2] annulation process that synthesizes highly functionalized tetrahydropyridines. This reaction highlights the utility of ethyl 2-methyl-2,3-butadienoate and N-tosylimines in the presence of an organic phosphine catalyst, leading to ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. The method is significant for the synthesis of pyridine derivatives including those similar to the compound of interest (Zhu et al., 2003).

  • Complexing Properties of Aminoalkylphosphinic Acids : Research by Lukeš et al. (1990) explores the complexing properties of aminoalkylphosphinic acids, including derivatives that resemble the target compound. These acids demonstrate unique interactions with various metal ions, offering insights into their potential applications in metal complexation and extraction processes (Lukeš et al., 1990).

  • Multi-Kilogram-Scale Synthesis for Clinical Studies : Andersen et al. (2013) developed a scalable synthesis of AZD1283, a P2Y12 receptor antagonist, showcasing a process that includes steps relevant to the synthesis of complex molecules like the one . This work underlines the importance of scalable and efficient synthetic routes for compounds intended for preclinical and clinical research (Andersen et al., 2013).

  • New Preparation Methods for Pyrrolidinylphosphinic Acids : A method for the synthesis of 2-pyrrolidinylphosphinic acid and its homologues by Jiao et al. (1994) provides an efficient approach to prepare compounds related to the chemical of interest. This one-pot reaction highlights the versatility of phosphinic acid derivatives in synthetic chemistry (Jiao et al., 1994).

Applications in Catalysis and Material Science

  • Nickel and Palladium Complexes in Oligomerization : Flapper et al. (2009) investigated nickel and palladium complexes of pyridine-phosphine ligands for their ability to catalyze ethene oligomerization. This research illustrates the role of pyridine and phosphine derivatives in developing catalysts for polymerization processes, relevant to materials science and chemical engineering (Flapper et al., 2009).

The research applications of "2-(6-methyl-3-pyridinyl)ethylphosphinic acid" span from synthetic chemistry to catalysis and materials science. The studies mentioned above provide insights into the chemical's synthesis, reactivity, and potential for creating complex molecular structures and catalysts.

Future Directions

The study of new compounds like this one is an important part of advancing our understanding of chemistry and biology. Future research could explore the synthesis, properties, and potential applications of this compound in more detail .

properties

IUPAC Name

2-(6-methylpyridin-3-yl)ethyl-(piperidin-1-ylmethyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N2O2P/c1-13-5-6-14(11-15-13)7-10-19(17,18)12-16-8-3-2-4-9-16/h5-6,11H,2-4,7-10,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGCZSPCNNTLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCP(=O)(CN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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